
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of an azido group and multiple methyl groups attached to the triazine ring
Méthodes De Préparation
The synthesis of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chloride ions in cyanuric chloride with azido and methyl groups. One common method involves the reaction of cyanuric chloride with sodium azide and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azido group .
Analyse Des Réactions Chimiques
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form nitro derivatives.
Common reagents used in these reactions include sodium azide, methylamine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling applications . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function or localization.
Comparaison Avec Des Composés Similaires
6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine:
6-Azido-2,4-bis(2,2,2-trinitroethylamino)-1,3,5-triazine: This compound contains both azido and trinitroethyl groups and is used in the synthesis of energetic materials.
The uniqueness of this compound lies in its specific combination of azido and methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
55338-66-4 |
|---|---|
Formule moléculaire |
C7H12N8 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
6-azido-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-14(2)6-9-5(12-13-8)10-7(11-6)15(3)4/h1-4H3 |
Clé InChI |
FYWRUCHRHCZVOG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)N=[N+]=[N-])N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


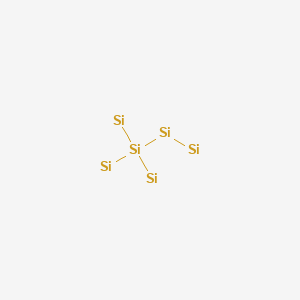
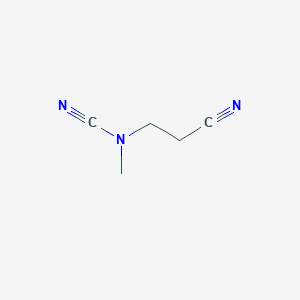

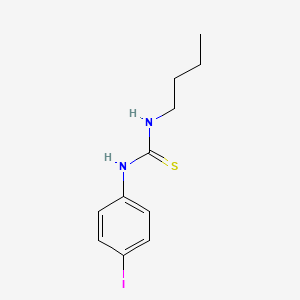
![1,1'-(Ethane-1,2-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14631888.png)
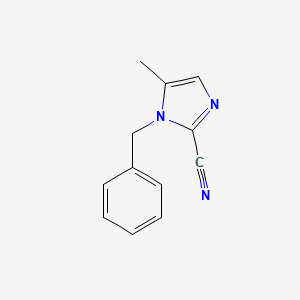
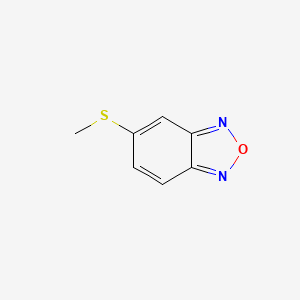
![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)
![Butane-1,4-diol;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14631919.png)
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)
